molecular formula C10H12O3 B13787427 7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one

7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one

Katalognummer: B13787427
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: GFUWAABESLFPDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,9-Dimethyl-1,4-dioxaspiro[45]deca-6,9-dien-8-one is a chemical compound with the molecular formula C10H12O3 It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system

Vorbereitungsmethoden

The synthesis of 7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one typically involves a multi-step process. One common synthetic route includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic structure. Specific details on the reaction conditions and industrial production methods are often proprietary and may vary depending on the desired purity and yield of the final product .

Analyse Chemischer Reaktionen

7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism by which 7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms. The compound’s spirocyclic structure plays a crucial role in its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one stands out due to its unique spirocyclic structure. Similar compounds include:

  • 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
  • 7,9-Dimethyl-1,4-dioxaspiro[4.5]dec-8-ylmethanol
  • 8-allyl-1,4-dioxaspiro[4.5]dec-7-ene

These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications .

Eigenschaften

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

7,9-dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C10H12O3/c1-7-5-10(12-3-4-13-10)6-8(2)9(7)11/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

GFUWAABESLFPDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2(C=C(C1=O)C)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.